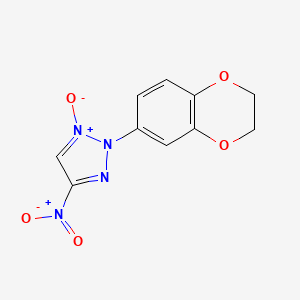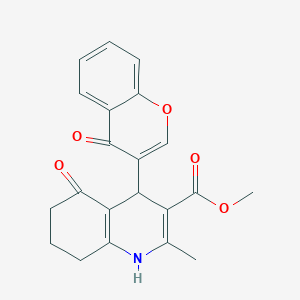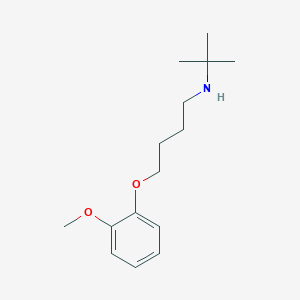![molecular formula C12H14ClN3O3S B5214111 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol, also known as TCBZ, is a chemical compound that belongs to the family of benzimidazole anthelmintics. TCBZ has been widely used as a veterinary drug to treat parasitic infections in livestock, particularly in sheep and cattle. The compound has been shown to be effective against a wide range of parasites, including roundworms, tapeworms, and flukes.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the inhibition of microtubule polymerization in the parasite's cells, leading to disruption of cell division and ultimately death of the parasite. 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has also been shown to have an effect on the parasite's energy metabolism, leading to depletion of energy reserves and further disruption of cellular processes.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been shown to have a number of biochemical and physiological effects on the parasite's cells. These include inhibition of microtubule polymerization, disruption of cell division, and depletion of energy reserves. In addition, 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been shown to have an effect on the parasite's nervous system, leading to paralysis and death of the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has several advantages as a research tool for studying parasitic infections. The compound has a broad spectrum of activity against a range of parasites, making it a useful tool for investigating the mechanisms of action of anthelmintics. In addition, 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been shown to be effective against both adult and larval stages of parasites, making it a useful tool for investigating the life cycle of parasites.
However, there are also limitations to the use of 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol in laboratory experiments. The compound has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings. In addition, 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been shown to have some toxicity to non-target organisms, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol. One area of interest is the development of new formulations of the compound that can increase its effectiveness and reduce its toxicity. Another area of interest is the investigation of the compound's potential use in the treatment of human parasitic infections. Finally, there is ongoing research on the mechanisms of action of 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol and its potential use in combination with other anthelmintics for the treatment of parasitic infections.
Synthesemethoden
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the reaction of 4-chlorobenzyl alcohol with 1H-1,2,4-triazole-5-thiol to form the corresponding thioether intermediate. The intermediate is then oxidized with hydrogen peroxide to yield the sulfoxide product, which is subsequently treated with 2-propanol to give 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been the subject of extensive scientific research due to its potent anthelmintic activity. The compound has been shown to be effective against a wide range of parasitic infections in livestock, including gastrointestinal nematodes, liver flukes, and lungworms. In addition, 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been investigated for its potential use in the treatment of human parasitic infections.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c13-10-3-1-9(2-4-10)5-19-6-11(17)7-20(18)12-14-8-15-16-12/h1-4,8,11,17H,5-7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRMLEJMDKEQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CS(=O)C2=NC=NN2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)



![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)

![9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5214114.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214122.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)